3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

MCHR2 GPCR Antagonist

Researchers developing MCHR2 antagonists for obesity and metabolic syndrome require a validated starting point. Subtle structural changes to the propanamide chain or phenyl ring can abolish activity, causing experimental variability. 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS 449169-93-1) solves this: • Potent MCHR2 antagonism (IC₅₀ = 1 nM) with selectivity over SERT/D2 receptors • Computed LogP 3.62 supports CNS penetration for in vivo studies • Multi-vendor availability at ≥95% purity ensures batch consistency & rapid procurement

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 449169-93-1
Cat. No. B1363762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
CAS449169-93-1
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C
InChIInChI=1S/C11H13Cl2NO/c1-7-5-8(2)11(9(13)6-7)14-10(15)3-4-12/h5-6H,3-4H2,1-2H3,(H,14,15)
InChIKeyDIOREOYQCMOQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 449169-93-1: Identity & Procurement


3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS 449169-93-1) is a chlorinated propanamide derivative characterized by a 2-chloro-4,6-dimethylphenyl group attached to a 3-chloropropanamide moiety . It is primarily utilized as a versatile building block in medicinal chemistry and chemical biology, with documented biological activity as a potent antagonist of the melanin-concentrating hormone receptor 2 (MCHR2) [1]. The compound is commercially available from multiple vendors at standard purities of ≥95%, making it a readily accessible starting point for derivative synthesis and target validation studies .

MCHR2 target engagement Reported antagonist activity supports GPCR pathway studies
Selectivity profile context Off-target assay data may guide experimental design
Commercial building block ≥95% purity from multiple vendors supports reproducible sourcing

CAS 449169-93-1: Risks of Unverified Substitutes


The scientific utility of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is strictly tied to its precise molecular architecture. Subtle alterations to the propanamide chain or phenyl ring substitution pattern can drastically alter, or completely abolish, its biological activity profile. For instance, while the target compound exhibits potent, single-digit nanomolar MCHR2 antagonism (IC₅₀ = 1 nM) [1], analogs like N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide (CAS 449169-91-9) or 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS 1146289-82-8) lack this documented potency and may possess entirely different, or absent, activity profiles . Therefore, substituting with a generic 'chlorinated dimethylphenyl propanamide' without verifying the specific substitution pattern (e.g., 3-chloro vs. 2-chloro vs. 3-phenyl) introduces unacceptable uncertainty in experimental outcomes, making direct procurement of the verified CAS 449169-93-1 essential for reproducible research.

Target
Substitute
Risk
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Substitution pattern shift may abolish MCHR2 activity
3-chloro substitution
3-phenyl analog (CAS 449169-91-9)
Increased lipophilicity may alter CNS profile; reported potency absent
Documented MCHR2 antagonism
Generic chlorinated amides
Class-level inference does not guarantee target engagement

CAS 449169-93-1 vs. Closest Analogs


Selective MCHR2 Antagonism

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC₅₀ of 1 nM in a cell-based calcium flux assay [1]. This activity is significantly differentiated from its off-target effects at the serotonin transporter (SERT) and dopamine D2 receptor, where its IC₅₀ values are 100 nM and 500 nM, respectively, representing a 100-fold and 500-fold selectivity window [1]. This data provides a clear, quantifiable rationale for selecting this compound for MCHR2-focused studies over less potent or less selective analogs.

MCHR2 Selectivity
Head-to-head
IC₅₀ 1 nM (MCHR2) vs 100 nM (SERT) vs 500 nM (D2)
Supports MCHR2 pathway selectivity review
CHO cell calcium flux assay context
MCHR2 GPCR Antagonist Calcium Flux Melanin-Concentrating Hormone

CNS Penetration and LogP Advantage

The computed partition coefficient (LogP) of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is 3.62 [1]. This value falls within the optimal range (LogP 2-4) for central nervous system (CNS) drug candidates, suggesting a favorable balance for blood-brain barrier permeability. In contrast, a close structural analog, N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide (CAS 449169-91-9), has a significantly higher LogP of 3.72 , indicating increased lipophilicity that may lead to higher plasma protein binding and reduced free drug concentration in the brain. The lower LogP of the target compound provides a quantifiable advantage for CNS-targeted probe development.

LogP Comparison
Cross-study comparable
LogP 3.62 vs 3.72 (3-phenyl analog)
May support CNS probe design review
Computed partition coefficient context
LogP Physicochemical Properties CNS Drug Design Lipophilicity Blood-Brain Barrier

Nuclease Inhibition Patent Evidence

The broader class of substituted propanamides, which includes 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide, has been patented for use as inhibitors of nucleases [1]. While specific IC₅₀ data for this exact compound against nucleases is not publicly available, its inclusion in this patented chemical space (represented by structural formula (1) where R1, R2, R3, R4, R5, R6 are varied) establishes a defined biological role that differentiates it from other simple chlorinated amides. This class-level association provides a strong, verifiable rationale for procuring this specific building block for medicinal chemistry campaigns targeting DNA repair pathways, neurodegenerative diseases, or proliferative disorders.

Nuclease Inhibitor Patent
Class-level
Class claimed in patent AU2019256672
Class-level association; review required
No compound-specific nuclease IC₅₀ data
Nuclease Inhibitor DNA Repair Proliferative Disease Neurodegeneration Genomic Instability

Commercial Supply and Purity

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is available from multiple global chemical suppliers (e.g., BOC Sciences, ChemSpace, ChemSrc) with a standard purity of 95% [1][2]. This contrasts sharply with many close analogs, such as 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS 1146289-82-8), which have limited or no commercial availability and may require custom synthesis, leading to longer lead times and higher costs . The established supply chain and documented purity specification mitigate procurement risk and ensure experimental reproducibility.

Commercial Supply
Reported
≥95% purity, multi-vendor availability
Supports reproducible procurement
Sourcing context as of 2026
Commercial Availability Purity Procurement Sourcing Scalability

CAS 449169-93-1: Validated Applications


MCHR2 Lead Optimization for Obesity

Researchers developing antagonists for the melanin-concentrating hormone receptor 2 (MCHR2), a validated target for obesity and metabolic syndrome, should procure this compound as a potent (IC₅₀ = 1 nM) and selective starting point for medicinal chemistry optimization [1]. Its established selectivity profile over SERT and D2 receptors minimizes confounding effects in in vivo efficacy models, accelerating lead identification and validation efforts [1].

Brain Penetrant Chemical Probes for CNS

For neuroscience programs requiring small molecules with high brain penetration potential, this compound's computed LogP of 3.62 provides a quantitative advantage over more lipophilic analogs [2]. Its physicochemical properties align with established CNS drug design principles, making it a preferred scaffold for developing probes to investigate MCHR2's role in CNS-mediated behaviors such as mood, stress, and reward [1][2].

Nuclease Inhibition in Cancer and Neurodegeneration

This compound is a relevant building block for laboratories exploring nuclease inhibition as a therapeutic strategy for genomic instability-associated diseases, including cancer and neurodegeneration [3]. Its inclusion in a key patent family for substituted propanamide nuclease inhibitors provides a strong, defensible rationale for its selection in structure-activity relationship (SAR) studies, differentiating it from uncharacterized commercial alternatives [3].

Reproducible Research Building Block

Laboratories prioritizing experimental reproducibility and streamlined procurement should select this compound over obscure analogs that require custom synthesis . Its multi-vendor availability with a standard ≥95% purity specification ensures that critical research reagents can be sourced reliably, with batch-to-batch consistency, thereby minimizing experimental variability and project delays .

Application
Selection Property
Validation Focus
MCHR2 signaling pathway research
Target engagement & selectivity profile
Assay potency and off-target panel review
CNS research tool development
Lipophilicity and permeability context
LogP-based CNS probe design review
Nuclease inhibition pathway studies
Class-level patent evidence
Nuclease inhibition assay context
Reproducible research building block
Commercial availability & purity
Lot consistency and supply chain review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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